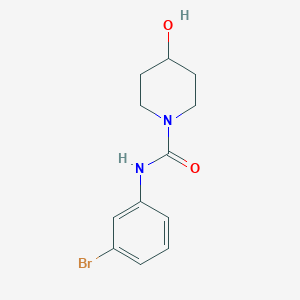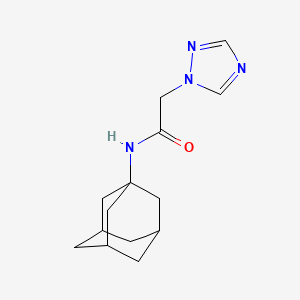![molecular formula C13H18N2O B7511647 N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)
N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide, also known as N-phenylacetyl-3-pyrrolidine (NPP), is a chemical compound that has been gaining attention in scientific research. It is a synthetic analogue of the natural compound, pyroglutamate, and has been found to have potential applications in various fields of study.
作用機序
The exact mechanism of action of NPP is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin, which are all important for proper brain function.
Biochemical and Physiological Effects:
NPP has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and increase alertness. It has also been found to have antioxidant properties, which can help protect the brain from damage caused by oxidative stress.
実験室実験の利点と制限
NPP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, it has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for research on NPP. One area of interest is the development of new drugs based on the compound. Another area of research is the study of the potential use of NPP in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of NPP and its effects on the brain.
合成法
NPP can be synthesized through a multi-step process involving the reaction of pyrrolidine with phenylacetic acid. The reaction is typically carried out under controlled conditions using specialized equipment to ensure the purity of the final product.
科学的研究の応用
NPP has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties, which makes it a promising candidate for the development of new drugs.
特性
IUPAC Name |
N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)14-9-12-7-8-15(10-12)13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOXDPTWUFKBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)

![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)








![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)